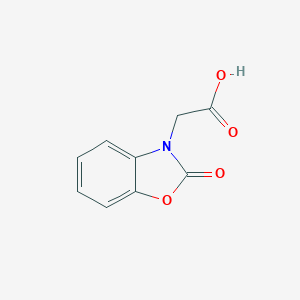

(2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid

概要

説明

(2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid is a chemical compound that belongs to the class of benzoxazole derivatives. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of o-aminophenol with chloroacetic acid, followed by cyclization to form the benzoxazole ring. The reaction conditions often include the use of a base such as sodium hydroxide and heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

化学反応の分析

Types of Reactions

(2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The benzoxazole ring can undergo substitution reactions, where different substituents are introduced to modify the compound’s properties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Electrophilic or nucleophilic reagents, depending on the desired substitution, can be used under appropriate conditions (e.g., acidic or basic environments).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as halogens, alkyl groups, or nitro groups.

科学的研究の応用

Antimicrobial Activity

Research indicates that (2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid exhibits notable antimicrobial properties. Studies have shown its potential to inhibit matrix metalloproteinases (MMPs), which are involved in tissue remodeling and play a role in diseases such as arthritis and cancer metastasis. This suggests that the compound could be developed into therapeutic agents targeting these conditions.

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. Derivatives of this compound have demonstrated analgesic effects comparable to conventional pain relievers like aspirin . This positions it as a potential candidate for developing new anti-inflammatory drugs.

Cancer Research

Cytotoxic activity studies have shown that derivatives of this compound can exhibit significant effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colorectal carcinoma) . The presence of the acetic acid group enhances this activity, making it a valuable lead compound for further drug development.

Luminescent Materials

The unique properties of this compound have led to investigations into its use as a luminescent material. Its ability to emit light under specific conditions makes it suitable for applications in optoelectronics and sensor technologies.

Polymer Development

The compound has been explored as an additive in the synthesis of advanced materials such as polymers and coatings that require enhanced thermal stability and chemical resistance. These applications are crucial in developing materials for electronics and protective coatings.

Fluorescent Probes

In analytical chemistry, this compound is utilized in creating fluorescent probes for biological imaging. These probes allow researchers to visualize cellular processes with high specificity and sensitivity, contributing to advancements in biomedical research .

Environmental Monitoring

The compound is also being explored for its potential in environmental monitoring applications. It can be used to develop sensors capable of detecting pollutants, thus aiding efforts in environmental protection by enabling real-time monitoring of hazardous substances .

作用機序

The mechanism of action of (2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the compound’s structure and the biological context.

類似化合物との比較

Similar Compounds

Benzoxazole: The parent compound of (2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid, known for its diverse biological activities.

2-Aminobenzoxazole: A derivative with an amino group, used in medicinal chemistry.

2-Methylbenzoxazole: A methyl-substituted derivative with different chemical properties.

Uniqueness

This compound is unique due to the presence of the acetic acid moiety, which can influence its reactivity and biological activity. This structural feature may enhance its solubility, stability, and interaction with biological targets compared to other benzoxazole derivatives.

生物活性

(2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid, a compound belonging to the benzoxazole family, has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, including antimicrobial, anticancer, analgesic, and anti-inflammatory effects, supported by recent research findings and case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a benzoxazole ring fused with an acetic acid moiety. Its molecular formula is with a molecular weight of 179.16 g/mol . The presence of both the carbonyl and carboxylic acid functional groups contributes to its reactivity and biological activity.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains. For example, it has shown effectiveness against Escherichia coli and Staphylococcus aureus , with minimum inhibitory concentration (MIC) values indicating strong potential as an antimicrobial agent.

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Escherichia coli | 0.0195 |

| Staphylococcus aureus | 0.0048 |

Anticancer Properties

The compound has also been evaluated for its anticancer properties. Research indicated that derivatives of this compound demonstrated cytotoxic activity against human cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colorectal carcinoma). The presence of the acetic acid group at the fifth position on the benzoxazole moiety was found to enhance cytotoxicity .

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 12.5 |

| HCT-116 | 15.0 |

Analgesic and Anti-inflammatory Effects

The analgesic and anti-inflammatory activities of this compound have been extensively studied. In animal models, it was found to significantly reduce pain and inflammation, comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin. The mechanism appears to involve inhibition of cyclooxygenase (COX) enzymes, thereby reducing the synthesis of inflammatory mediators .

| Activity Type | Effect |

|---|---|

| Analgesic | Significant pain relief observed |

| Anti-inflammatory | Reduces edema in carrageenan-induced models |

Case Studies

- Analgesic Activity Study : A study involving the administration of this compound in rats showed a marked decrease in pain responses in formalin tests, suggesting its potential as a therapeutic agent for pain management.

- Antimicrobial Efficacy : In vitro tests revealed that the compound inhibited bacterial growth effectively at low concentrations, indicating its potential for developing new antibiotics.

The biological activities of this compound are attributed to its ability to interact with specific biological targets:

- Antimicrobial Action : Disruption of bacterial cell wall synthesis.

- Anticancer Mechanism : Induction of apoptosis in cancer cells through activation of caspases.

- Anti-inflammatory Pathway : Inhibition of COX enzymes leading to reduced prostaglandin synthesis.

特性

IUPAC Name |

2-(2-oxo-1,3-benzoxazol-3-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO4/c11-8(12)5-10-6-3-1-2-4-7(6)14-9(10)13/h1-4H,5H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHIUXGVYFVAGTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N(C(=O)O2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40353168 | |

| Record name | (2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40353168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13610-49-6 | |

| Record name | 2-Oxo-3(2H)-benzoxazoleacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13610-49-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40353168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Q1: What insights does the crystal structure provide about the molecule's potential for intermolecular interactions?

A1: The research highlights that (2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid molecules form chains in the crystal structure due to moderately strong O-H...O hydrogen bonds []. This hydrogen bonding occurs between the oxygen atom in the carboxylic acid group of one molecule and the hydrogen atom of the hydroxyl group in an adjacent molecule. The oxygen atom acting as the hydrogen bond acceptor shows clear polarization. Furthermore, the charge separation arising from these hydrogen bonds contributes to stacking interactions between neighboring chains with antiparallel dipole moments. This stacking occurs perpendicular to the direction of the chain. These findings suggest that this compound has the potential for significant intermolecular interactions, which could influence its physical properties and biological activity.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。